molecular formula C18H19FN2O B2614764 3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine CAS No. 2418716-80-8

3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine

Cat. No.: B2614764
CAS No.: 2418716-80-8
M. Wt: 298.361
InChI Key: SSUUYIYFNSOERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine is a complex organic compound that features a unique combination of aziridine, fluorophenyl, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine typically involves multiple steps, starting with the preparation of the aziridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can yield oxaziridines, while reduction can produce amines .

Scientific Research Applications

3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine involves its interaction with specific molecular targets. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine is unique due to its combination of aziridine, fluorophenyl, and pyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluorophenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-16-6-15(14-2-1-5-20-9-14)7-18(8-16)22-12-17-11-21(17)10-13-3-4-13/h1-2,5-9,13,17H,3-4,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUUYIYFNSOERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC(=CC(=C3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.